

# 3-(3-Aminopropoxy)benzonitrile chemical structure and CAS number 785760-03-4

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## Compound of Interest

Compound Name: 3-(3-Aminopropoxy)benzonitrile

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## Technical Guide: 3-(3-Aminopropoxy)benzonitrile (CAS: 785760-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(3-Aminopropoxy)benzonitrile**, including its chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and potential areas of application based on structurally related molecules.

## Chemical Structure and Properties

**3-(3-Aminopropoxy)benzonitrile** is an organic compound featuring a benzonitrile moiety linked to a primary amine through a propyloxy bridge.

Chemical Structure:

Caption: Chemical structure of **3-(3-Aminopropoxy)benzonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	785760-03-4	Vendor Catalogs
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O	Vendor Catalogs[1]
Molecular Weight	176.22 g/mol	Vendor Catalogs[1]
Predicted Boiling Point	322.5 ± 27.0 °C	Chemical Database
Predicted Density	1.10 ± 0.1 g/cm <sup>3</sup>	Chemical Database
Topological Polar Surface Area (TPSA)	59.04 Å <sup>2</sup>	Chemical Database
Predicted logP	1.70768	Chemical Database

## Hypothetical Synthesis Protocol

The synthesis of **3-(3-aminopropoxy)benzonitrile** can be achieved via a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile with a suitable 3-aminopropyl halide. To prevent the amine from acting as a competing nucleophile, a protected aminopropyl halide is often used, followed by a deprotection step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

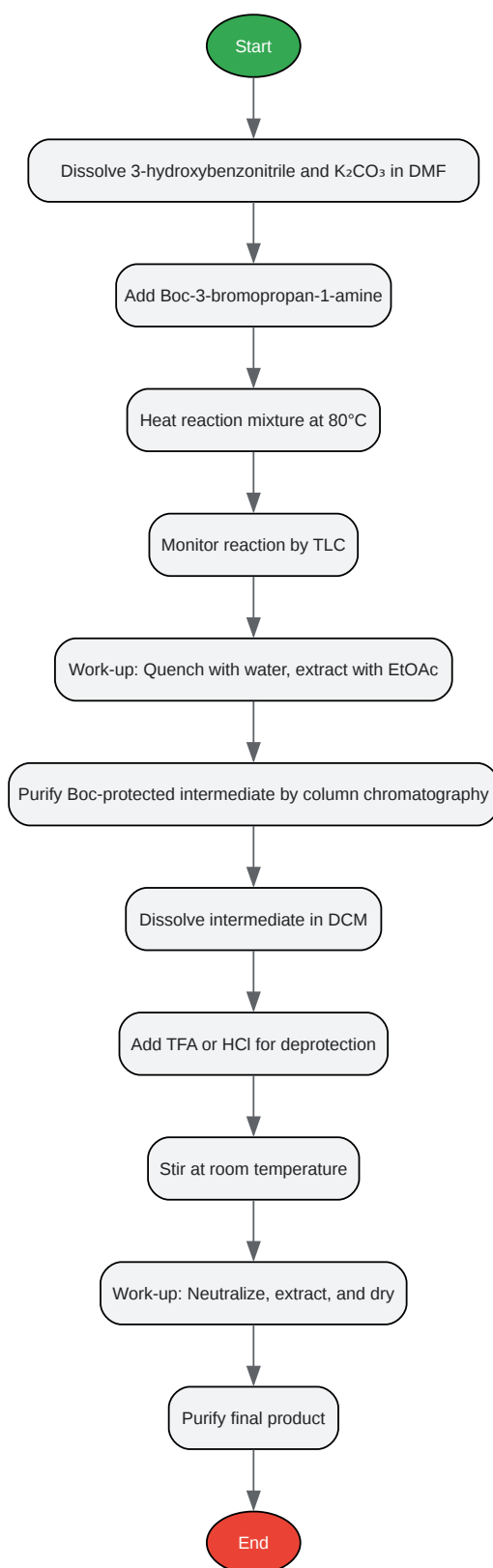
Overall Reaction Scheme:



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Caption: Hypothetical two-step synthesis of **3-(3-Aminopropoxy)benzonitrile**.

Experimental Workflow:



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Caption: Experimental workflow for the synthesis of **3-(3-Aminopropoxy)benzonitrile**.

## Detailed Hypothetical Methodology:

## Step 1: Synthesis of tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate

- To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate ( $K_2CO_3$ , 2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the reaction mixture.
- Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of **3-(3-Aminopropoxy)benzonitrile**

- Dissolve the purified tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate (1.0 eq) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA, 5.0 eq) or a solution of HCl in dioxane dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and wash with DCM.

- Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.
- Extract the product with DCM (3 x).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield **3-(3-aminopropoxy)benzonitrile**.

## Predicted Analytical Data

As no experimental spectra are publicly available, the following data are predicted based on the chemical structure and known spectral data of similar compounds.

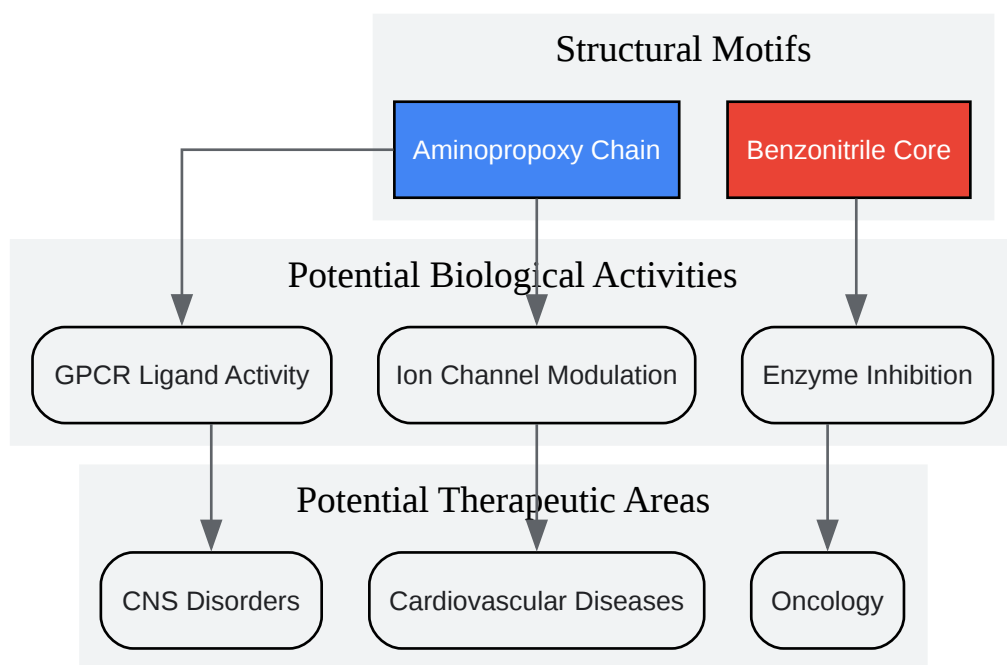
Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 4.10 (t, 2H, O-CH <sub>2</sub> ), 2.95 (t, 2H, N-CH <sub>2</sub> ), 2.05 (quint, 2H, CH <sub>2</sub> ), 1.60 (br s, 2H, NH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 159.0 (C-O), 130.0 (Ar-CH), 125.0 (Ar-CH), 119.0 (CN), 118.0 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-C-CN), 66.0 (O-CH <sub>2</sub> ), 39.0 (N-CH <sub>2</sub> ), 32.0 (CH <sub>2</sub> )
FT-IR (KBr)	ν (cm <sup>-1</sup> ): 3400-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 2230 (C≡N stretch), 1600, 1480 (Ar C=C stretch), 1250 (Ar-O-C stretch)
Mass Spec (ESI+)	m/z: 177.10 [M+H] <sup>+</sup>

## Potential Applications and Biological Relevance

While there is no specific biological data for **3-(3-aminopropoxy)benzonitrile**, the structural motifs present in the molecule are found in various biologically active compounds.

Logical Relationship of Structural Features to Potential Applications:



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Caption: Relationship between structural motifs and potential applications.

- **Aminopropoxy Moiety:** The aminopropoxy linker is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. It provides a flexible chain with a basic nitrogen atom that can participate in key interactions with receptor binding sites.
- **Benzonitrile Group:** The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be metabolized to other functional groups. Benzonitrile derivatives have been investigated as inhibitors for various enzymes.

Given these features, **3-(3-aminopropoxy)benzonitrile** could serve as a valuable building block or lead compound in the discovery of novel therapeutics targeting a range of diseases. Further biological evaluation is required to determine its specific activities.

## Safety Information

No specific safety data for **3-(3-aminopropoxy)benzonitrile** is available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The synthesis protocol and analytical data are hypothetical and have not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions.

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## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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